Methyl 3-bromo-5-cyano-4-(trifluoromethyl)phenylacetate
Overview
Description
Methyl 3-bromo-5-cyano-4-(trifluoromethyl)phenylacetate is an organic compound belonging to the class of phenylacetates. It is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring. This compound is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-cyano-4-(trifluoromethyl)phenylacetate typically involves the reaction of 3-bromo-5-cyano-4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-cyano-4-(trifluoromethyl)phenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Substitution: Formation of 3-azido-5-cyano-4-(trifluoromethyl)phenylacetate.
Reduction: Formation of 3-bromo-5-amino-4-(trifluoromethyl)phenylacetate.
Oxidation: Formation of 3-bromo-5-cyano-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 3-bromo-5-cyano-4-(trifluoromethyl)phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-cyano-4-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The cyano group may also play a role in binding to active sites of enzymes, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-5-cyano-4-methylphenylacetate: Similar structure but lacks the trifluoromethyl group.
Methyl 3-bromo-5-cyano-4-(difluoromethyl)phenylacetate: Contains a difluoromethyl group instead of a trifluoromethyl group.
Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate: Similar structure but with a benzoate ester instead of a phenylacetate.
Uniqueness
Methyl 3-bromo-5-cyano-4-(trifluoromethyl)phenylacetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
methyl 2-[3-bromo-5-cyano-4-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-9(17)4-6-2-7(5-16)10(8(12)3-6)11(13,14)15/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRINFHSGQYFSQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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